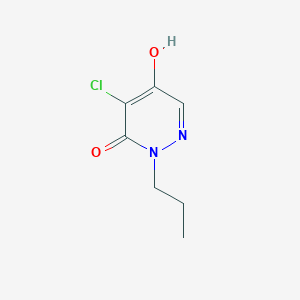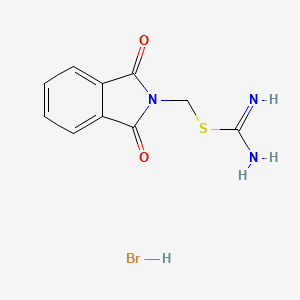
CID 57419231
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 57419231 is a chemical compound registered in the PubChem database. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The preparation of CID 57419231 involves specific synthetic routes and reaction conditions. One common method includes using 6-methyl nicotinate and 2-oxopyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These substances undergo a series of reactions to produce the desired compound . Industrial production methods may vary, but they typically involve similar starting materials and reaction conditions to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
CID 57419231 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups and enhanced properties .
Wissenschaftliche Forschungsanwendungen
CID 57419231 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying cellular mechanisms and interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. Additionally, in industry, this compound is utilized in the development of new materials and technologies .
Wirkmechanismus
The mechanism of action of CID 57419231 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
CID 57419231 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable structures and reactivity profilesSome similar compounds include those listed in the PubChem database, which can be queried for detailed information on their structures and properties .
Eigenschaften
Molekularformel |
HNTe |
|---|---|
Molekulargewicht |
142.6 g/mol |
InChI |
InChI=1S/HNTe/c1-2/h1H |
InChI-Schlüssel |
RKBASJYSSDFSON-UHFFFAOYSA-N |
Kanonische SMILES |
N=[Te] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)



![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)




![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)



